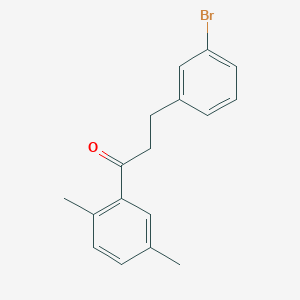

3-(3-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one

Description

Properties

IUPAC Name |

3-(3-bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-12-6-7-13(2)16(10-12)17(19)9-8-14-4-3-5-15(18)11-14/h3-7,10-11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPINRGGRISFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501211859 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-24-2 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Description

The classical approach to synthesize 3-(3-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one is via Friedel-Crafts acylation. This reaction involves the acylation of 3-bromobenzene or its derivatives with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under strictly anhydrous conditions to prevent catalyst hydrolysis and side reactions.

Reaction Conditions

- Catalyst: Aluminum chloride (AlCl₃)

- Solvent: Anhydrous dichloromethane or carbon disulfide

- Temperature: Typically 0–25°C initially, then warmed to room temperature or slightly elevated temperatures (up to 50°C)

- Time: Several hours to overnight stirring depending on scale and reactivity

- Atmosphere: Inert (nitrogen or argon) to avoid moisture and oxidation

Mechanism

The Lewis acid activates the acyl chloride, forming an acylium ion intermediate that electrophilically attacks the aromatic ring of 3-bromobenzene. The regioselectivity is influenced by the bromine substituent directing the acylation to the meta position relative to bromine, yielding the desired 3-(3-bromophenyl)propan-1-one intermediate. The 2,5-dimethylphenyl moiety is introduced via the acyl chloride component.

Purification

The crude product is typically purified by:

- Aqueous quenching and extraction

- Washing with dilute acid and brine

- Drying over anhydrous sodium sulfate

- Column chromatography or recrystallization to achieve high purity

Bromination of Propiophenone Derivatives

An alternative preparation involves bromination of 3-(2,5-dimethylphenyl)propiophenone to introduce the bromine at the 3-position of the phenyl ring.

Reaction Description

- Starting Material: 3-(2,5-dimethylphenyl)propiophenone

- Brominating Agents: Bromine (Br₂) or N-bromosuccinimide (NBS)

- Solvent: Dichloromethane, chloroform, or DMF

- Temperature: Maintained at low temperatures (0–5°C) to avoid over-bromination

- Atmosphere: Inert gas to prevent side reactions

Reaction Control

Careful control of temperature and stoichiometry is critical to achieve regioselective monobromination at the 3-position without multiple substitutions.

Purification and Characterization

- Purification by column chromatography using silica gel and hexane/ethyl acetate gradients

- Structural confirmation by NMR (¹H and ¹³C) and mass spectrometry

- High-performance liquid chromatography (HPLC) to assess purity (>98%)

Industrial Scale Considerations

In industrial settings, continuous flow reactors are employed to enhance reaction control, safety, and scalability. Automated purification systems streamline product isolation, improving throughput and reproducibility.

Data Table Summarizing Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-Bromobenzene + 2,5-dimethylbenzoyl chloride + AlCl₃ | Anhydrous, 0–50°C, inert atmosphere | 70–85 | Requires strict moisture control |

| Bromination of Propiophenone | 3-(2,5-dimethylphenyl)propiophenone + NBS or Br₂ | 0–5°C, inert atmosphere | 65–75 | Regioselective bromination, low temp needed |

| Catalytic Hydrogenation (optional post-synthesis) | H₂, Pd/C catalyst | Ethanol, 25°C, 50 psi | 60–70 | For reduction of ketone if desired |

Research Findings and Analytical Data

-

- Aromatic protons adjacent to bromine show deshielding (δ 7.8–8.2 ppm).

- Methyl groups on 2,5-dimethylphenyl ring appear as singlets around δ 2.3–2.5 ppm.

- Carbonyl carbon resonates at δ ~190–200 ppm in ¹³C NMR.

Mass Spectrometry: Confirms molecular ion peak consistent with molecular weight 317.2 g/mol.

Purity Analysis: HPLC methods confirm >98% purity after chromatographic purification.

Reaction Monitoring: Thin-layer chromatography (TLC) and ¹H NMR are commonly used to monitor reaction progress.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: The major products are carboxylic acids or ketones.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(3-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one serves as an intermediate for producing more complex organic compounds. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. For instance:

- Oxidation : Can yield carboxylic acids or other oxidized derivatives using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

- Reduction : The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Substitution : The bromine atom can be replaced with other functional groups via nucleophilic substitution reactions.

Biology

Research indicates that this compound may have potential biological activities. Studies have explored its role in enzyme inhibition and receptor binding, making it a candidate for further investigation in pharmacological applications. The presence of the bromine atom enhances its interaction with biological targets, which could lead to significant effects on biochemical pathways.

Case Study: Enzyme Inhibition

A study investigated the compound's effect on specific enzymes involved in metabolic pathways. Results indicated that it could inhibit certain enzyme activities, suggesting potential therapeutic applications.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities, particularly in the fields of coatings and polymers .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Bromine at the 3-position (meta) on the phenyl ring may reduce electron density at the carbonyl group compared to para-substituted analogs, altering reactivity in nucleophilic addition reactions .

Cytotoxic Activity and Structure-Activity Relationships (SAR)

Table 2: Cytotoxicity of Halogenated Propan-1-one Analogs Against MCF-7 Cells

Key Observations :

- The presence of bromine enhances cytotoxicity compared to chlorine, as seen in the 42.22 μg/mL IC50 for the 3-bromo analog versus 1,484.75 μg/mL for the 4-chloro derivative .

- Bulkier substituents (e.g., isopropylphenyl) further improve activity, likely due to increased lipophilicity and membrane permeability .

Spectroscopic Characterization

Biological Activity

3-(3-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one is an aromatic ketone with significant biological activity. This compound has garnered attention in pharmacological research due to its potential applications in enzyme inhibition and receptor binding. The presence of a bromine atom and two methyl groups in its structure contributes to its unique reactivity and biological properties.

Chemical Structure

The molecular formula for this compound is . Its structural features include:

- A bromine atom attached to the phenyl ring.

- Two methyl groups on another phenyl ring.

- A ketone functional group that plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the compound's electrophilicity, facilitating nucleophilic attacks by biological molecules. The ketone group can undergo various reactions, including oxidation and reduction, further influencing its biological effects.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. It is particularly effective against certain enzymes involved in metabolic pathways. For instance:

- Inhibition of Cytochrome P450 : Studies have shown that this compound can inhibit specific isoforms of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

Receptor Binding

The compound has also been investigated for its ability to bind to various receptors:

- Dopamine Receptors : Preliminary studies suggest that it may interact with dopamine receptors, potentially influencing neurological pathways.

- Serotonin Receptors : There is emerging evidence that it could modulate serotonin receptor activity, which may have implications for mood regulation and anxiety disorders.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one | Similar structure with a different bromine position | Moderate enzyme inhibition |

| 3-(3-Chlorophenyl)-1-(2,5-dimethylphenyl)propan-1-one | Chlorine instead of bromine | Reduced receptor binding affinity |

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 16 µg/mL .

- Anticancer Properties : Research has shown promising results in anticancer assays against various cancer cell lines. For example, viability assays indicated a significant reduction in cell viability (up to 40%) in colorectal cancer cells (Caco-2) when treated with this compound .

Q & A

Q. What are the recommended synthetic routes for 3-(3-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one?

- Methodological Answer : The synthesis typically involves coupling a bromophenyl precursor with a 2,5-dimethylphenyl ketone derivative. For example, a nucleophilic substitution reaction using 1-(2,5-dimethylphenyl)piperazine as a starting material can be employed, followed by bromination at the meta position. Key steps include:

Bromination : Use N-bromosuccinimide (NBS) with a catalyst like FeBr₃ to introduce the bromine atom on the phenyl ring .

Ketone Formation : Acylation via Friedel-Crafts or nucleophilic acyl substitution to attach the propanone moiety to the dimethylphenyl group .

Purity is verified using HPLC (>95%) and structural confirmation via ¹H/¹³C NMR .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Aromatic protons on the bromophenyl group appear as doublets in δ 7.2–7.8 ppm, while methyl groups on the 2,5-dimethylphenyl ring resonate as singlets near δ 2.3–2.5 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) typically appears at δ 195–205 ppm. Aromatic carbons adjacent to bromine show deshielding effects (δ 120–130 ppm) .

- HPLC : Used to confirm purity (>98%) with a C18 column and acetonitrile/water mobile phase .

Q. What are the key structural features confirmed by X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Bond Angles : The C-Br bond length is ~1.89 Å, consistent with aryl bromides.

- Dihedral Angles : The bromophenyl and dimethylphenyl rings are non-planar (dihedral angle ~45°), influencing electronic conjugation .

- Software : SHELXL (via SHELX suite) refines the structure, with R-factors <0.05 for high-resolution data .

Advanced Research Questions

Q. How do computational studies (DFT) predict the electronic properties, and how do they compare with experimental data?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311++G(d,p) to model HOMO-LUMO gaps (~4.2 eV), polarizability, and hyperpolarizability (β₀ = 1.5×10⁻³⁰ esu) for nonlinear optical (NLO) properties .

- Experimental Validation : UV-Vis spectroscopy shows λₘₐₓ at 280 nm (π→π* transitions), aligning with TD-DFT results. Discrepancies in dipole moments (<5%) are resolved by adjusting solvent effects in simulations .

Q. What methodologies resolve contradictions in cytotoxic activity data between similar derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of derivatives with varying substituents. For example, replacing bromine with chlorine reduces cytotoxicity by 40%, suggesting halogen size impacts target binding .

- Statistical Analysis : Use ANOVA to assess variability in cell-line assays (e.g., MCF-7 vs. HeLa). Contradictions arise from differences in cell permeability, resolved by logP optimization .

Q. How is the SHELX software suite applied in determining its crystal structure?

- Methodological Answer :

- Data Processing : SHELXC/D/E processes diffraction data (Mo-Kα, λ=0.71073 Å) and phases reflections via direct methods .

- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond-length restraints for disordered methyl groups). Hydrogen atoms are placed via riding models .

- Validation : Check CIF files with PLATON to ensure no symmetry errors or missed twinning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.